molecular formula C36H55N7O12 B6306824 Mal-PEG4-Val-Cit-PAB CAS No. 1949793-41-2

Mal-PEG4-Val-Cit-PAB

货号: B6306824
CAS 编号: 1949793-41-2
分子量: 777.9 g/mol
InChI 键: PEGLOOGTSQEDBL-UVMMSNCQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mal-PEG4-Val-Cit-PAB is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound consists of a maleimide group, a polyethylene glycol (PEG) spacer, a valine-citrulline dipeptide, and a para-aminobenzyl (PAB) group. The maleimide group is reactive towards thiol groups, allowing for the conjugation of the linker to antibodies. The PEG spacer improves the aqueous solubility of the compound, while the valine-citrulline dipeptide is cleavable by cathepsin B, an enzyme found in lysosomes. The PAB group acts as a self-immolative spacer, releasing the drug payload upon cleavage .

作用机制

Target of Action

Mal-PEG4-Val-Cit-PAB, also known as Mal-beta-Ala-PEG(4)-Val-Cit-PAB, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies to which it is attached. These antibodies are designed to bind to specific antigens on the surface of cancer cells, allowing the drug to be delivered directly to the target cells .

Mode of Action

The compound interacts with its targets through a cleavable linker. The Val-Cit linkers in the compound can be cleaved by Cathepsin B . The Maleimide (Mal) group in the compound is reactive toward thiol groups . This cleavage releases the drug, allowing it to exert its cytotoxic effects on the target cells .

Biochemical Pathways

The cleavage of the Val-Cit linkers by Cathepsin B is a key step in the action of this compound . Cathepsin B is a protease that is often overexpressed in tumor cells, making it an ideal trigger for the release of the drug . Once the drug is released, it can interact with its target within the cell, leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its structure. The PEG4 spacer in the compound improves its aqueous solubility , which can enhance its bioavailability. The specific adme (absorption, distribution, metabolism, and excretion) properties of the compound would depend on the specific drug that is attached to it .

Result of Action

The result of the action of this compound is the selective killing of target cells. By attaching to specific antibodies, the compound ensures that the drug is delivered directly to the target cells . The cleavage of the linker by Cathepsin B then releases the drug, allowing it to exert its cytotoxic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the overexpression of Cathepsin B in tumor cells can enhance the cleavage of the linker and the release of the drug . Additionally, the pH of the environment can influence the reactivity of the Maleimide group toward thiol groups .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG4-Val-Cit-PAB involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale reactors. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

化学反应分析

Types of Reactions

Mal-PEG4-Val-Cit-PAB undergoes several types of reactions:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Targeted Drug Delivery

Mal-PEG4-Val-Cit-PAB is primarily utilized in the synthesis of ADCs, which combine the targeting capability of monoclonal antibodies with the cytotoxic effects of potent drugs. The cleavable nature of this compound allows for selective drug release within the tumor microenvironment, significantly enhancing therapeutic efficacy while minimizing systemic toxicity .

Mechanism of Action :

  • The Val-Cit dipeptide is specifically cleaved by cathepsin B, an enzyme present in lysosomes. This ensures that the cytotoxic drug is released only within cancer cells, reducing damage to healthy tissues .

Enhancing ADC Stability

The incorporation of PEG spacers improves the overall stability and solubility of ADCs in circulation, allowing for prolonged half-lives and improved pharmacokinetics. This stability is crucial for maintaining therapeutic concentrations of the drug until it reaches the target site .

Efficacy in Cancer Treatment

Research has demonstrated that ADCs utilizing this compound show significant improvements in tumor targeting and reduction in off-target effects. A study reported that ADCs employing this linker achieved higher therapeutic indices compared to traditional chemotherapy agents, showcasing enhanced efficacy against various cancer types .

High-throughput Screening Applications

In a high-throughput screening setup, compounds linked via this compound were evaluated for their ability to restore normal cellular functions in disease models. These studies identified several lead compounds that effectively modulated intracellular processes, highlighting the versatility of this compound in therapeutic development beyond traditional cancer treatments .

相似化合物的比较

Mal-PEG4-Val-Cit-PAB is unique due to its cleavable linker and self-immolative PAB group. Similar compounds include:

These compounds share similar structures and mechanisms of action but differ in their specific applications and payloads.

生物活性

Mal-PEG4-Val-Cit-PAB (also known as this compound-OH) is a specialized compound primarily utilized in the development of antibody-drug conjugates (ADCs). Its unique structure and properties facilitate targeted drug delivery, particularly in oncology applications. This article delves into the biological activity of this compound, highlighting its mechanisms, advantages, and relevant research findings.

Chemical Structure and Properties

This compound consists of several key components:

  • Maleimide Group : Enables conjugation with thiol-containing molecules such as antibodies.
  • Polyethylene Glycol (PEG) Spacer : Enhances solubility and reduces immunogenicity.
  • Valine-Citrulline (Val-Cit) Dipeptide : Serves as a cleavable linker that is selectively hydrolyzed by enzymes in the tumor microenvironment.
  • p-Aminobenzyl Alcohol (PAB) : Functions as a functional group for payload attachment.

The molecular formula of this compound is C33H50N6O11C_{33}H_{50}N_6O_{11} with a molecular weight of approximately 706.78 g/mol .

The biological activity of this compound is primarily attributed to its role in ADCs. The Val-Cit linker is cleaved by cathepsin B, an enzyme that is overexpressed in many cancer cells. This selective cleavage allows for the release of cytotoxic agents specifically within the tumor, minimizing systemic toxicity and enhancing therapeutic efficacy .

Advantages in ADC Design

  • Targeted Delivery : The ability to release drugs specifically at the site of action reduces side effects commonly associated with traditional chemotherapy.
  • Enzymatic Activation : The Val-Cit dipeptide ensures that the cytotoxic payload is released only within the tumor microenvironment where cathepsin B is present .
  • Improved Stability : The PEG spacer enhances the stability of the conjugate in circulation, allowing for prolonged therapeutic effects .

Case Studies and Experimental Data

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

  • In Vitro Studies : ADCs utilizing this compound demonstrated significant cytotoxicity against cancer cell lines, with IC50 values indicating potent antiproliferative effects. For instance, ADCs designed with this linker showed enhanced cell death compared to those using traditional linkers .
  • In Vivo Studies : Animal models treated with ADCs containing this compound exhibited reduced tumor growth rates and improved survival compared to control groups. These findings underscore its potential as a therapeutic agent in cancer treatment .

Comparative Analysis

To understand the efficacy of this compound better, it is useful to compare it with other similar compounds:

Compound NameStructure FeaturesUnique Aspects
Mal-Amide-PEG4-Val-Cit-PAB-PNPContains a nitrophenyl groupDifferent cleavage mechanisms
Mal-Amide-PEG4-Val-Cit-PAB-OHSimilar structure but differs in functional groupsMay exhibit different solubility or stability
This compoundLacks hydroxyl group; simpler structureMay have different reactivity profiles

This compound's unique combination of functionalities makes it particularly effective for targeted drug delivery applications compared to these similar compounds .

属性

IUPAC Name

(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H55N7O12/c1-25(2)33(35(50)41-28(4-3-13-39-36(37)51)34(49)40-27-7-5-26(24-44)6-8-27)42-30(46)12-16-52-18-20-54-22-23-55-21-19-53-17-14-38-29(45)11-15-43-31(47)9-10-32(43)48/h5-10,25,28,33,44H,3-4,11-24H2,1-2H3,(H,38,45)(H,40,49)(H,41,50)(H,42,46)(H3,37,39,51)/t28-,33-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGLOOGTSQEDBL-UVMMSNCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H55N7O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

777.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。